molecular formula C17H16FNO B1325704 3-Azetidinomethyl-3'-fluorobenzophenone CAS No. 898771-65-8

3-Azetidinomethyl-3'-fluorobenzophenone

Cat. No.: B1325704
CAS No.: 898771-65-8
M. Wt: 269.31 g/mol
InChI Key: IUEXOZJPHNETGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azetidinomethyl-3’-fluorobenzophenone is a chemical compound with the molecular formula C17H16FNO . It has a molecular weight of 269.32 g/mol . The compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H16FNO/c18-16-7-2-6-15(11-16)17(20)14-5-1-4-13(10-14)12-19-8-3-9-19/h1-2,4-7,10-11H,3,8-9,12H2 . This code provides a specific string of characters that represent the molecular structure of the compound.

Scientific Research Applications

Fluorescence Imaging

3-Azetidinomethyl-3'-fluorobenzophenone and its analogs have applications in the field of fluorescence imaging. For instance, the replacement of conventional dialkylamino substituents with a three-membered aziridine ring in naphthalimide, which is structurally related, leads to enhanced brightness and photostability. This is effective in suppressing twisted intramolecular charge transfer formation, making these compounds useful in advanced fluorescence imaging applications (Liu et al., 2016).

Biochemical Analysis

Compounds related to this compound are utilized in biochemical analysis. For example, the transformation of fluorophenols to fluorobenzoic acids by an anaerobic, phenol-degrading consortium shows their utility in biochemical research. This includes the investigation of the transformation mechanism of phenol to benzoate, demonstrating the use of these compounds in studying biochemical pathways (Genthner et al., 1989).

Chemosensors

Chemosensors based on related compounds are developed for selective detection of metal ions. A fluorogenic chemosensor, synthesized from similar compounds, exhibits high selectivity and sensitivity towards specific metal ions. These chemosensors are also used for bio-imaging in cancer cell lines, highlighting their application in both chemical sensing and biological imaging (Ye et al., 2014).

Antimicrobial Research

Some derivatives of this compound are investigated for their antimicrobial properties. For instance, compounds such as 7-Azetidinylquinolones show significant in vitro activity against various bacterial strains, demonstrating their potential as antibacterial agents (Frigola et al., 1995).

Antitumor Agents

Structural analogs of this compound, like 3-phenoxy-1,4-diarylazetidin-2-ones, are explored for their potential as antitumor agents. They have shown potent antiproliferative effects in breast cancer cells, indicating their application in cancer treatment (Greene et al., 2016).

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-16-7-2-6-15(11-16)17(20)14-5-1-4-13(10-14)12-19-8-3-9-19/h1-2,4-7,10-11H,3,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEXOZJPHNETGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643254
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-65-8
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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